N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-10-17(13(2)23-12)19(22)20-11-18(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-10,18,21H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQDDVBRIATFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the furan derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the hydroxyl group and the amide functionality makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Addition: Electrophilic addition reactions can be performed using electrophiles such as bromine (Br₂) and hydrogen halides (HX).
Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating new materials with specific properties.
Biology: In biological research, this compound may be explored for its potential biological activity. It could be used as a probe to study biological processes or as a lead compound for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for pharmaceuticals. Its interactions with biological targets can be studied to develop new treatments for various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it valuable for developing new products with enhanced performance.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Understanding its mechanism of action is crucial for its application in medicine and other fields.
Comparison with Similar Compounds
Key Observations :
- The target compound’s naphthalene group provides greater aromatic bulk compared to phenyl or halogenated aryl groups in analogs, likely increasing lipophilicity (logP) and steric hindrance.
- The 2,5-dimethylfuran core is more electron-rich than cyclohexene or non-substituted furans, which may alter reactivity in electrophilic substitutions or metal-catalyzed reactions.
Target Compound (Inferred Pathway):
Acid chloride formation : 2,5-Dimethylfuran-3-carboxylic acid + oxalyl chloride → acid chloride (analogous to methods in ).
Amide coupling: Reaction with 2-amino-2-(naphthalen-1-yl)ethanol in the presence of a base (e.g., NEt₃).
Analogous Compounds:
Comparison :
- Both compounds utilize acid chloride intermediates , but the target compound’s synthesis avoids halogenation or N-methylation steps.
Physicochemical Properties
Notes:
- The target’s naphthalene group increases molecular weight by ~73 g/mol compared to phenyl-substituted analogs, impacting pharmacokinetic properties.
- Elemental analysis for the target would likely show higher carbon content (e.g., ~70-75% C) due to the naphthalene system, contrasting with 55.73% C in the bromo analog .
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is an organic compound with potential biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H19NO3
- Molecular Weight : 309.4 g/mol
- CAS Number : 1351611-30-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biochemical pathways that are critical for cellular function.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- Receptor Interaction : It could act as a ligand for certain receptors, influencing signaling cascades related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of related compounds, which may provide insights into the activity of this compound:
- Cytotoxic Effects on Cancer Cells : Research indicates that compounds structurally similar to this compound exhibit significant cytotoxicity against multidrug-resistant cancer cell lines. For instance, MCC1734 (a related compound) demonstrated effectiveness against cells expressing various drug resistance mechanisms, suggesting that similar activities may be expected from this compound .
| Compound | Mechanism of Action | Target Cells | Reference |
|---|---|---|---|
| MCC1734 | Induces apoptosis via ROS generation | Multidrug-resistant cancer cells |
Case Studies
-
In Vivo Studies : In vivo experiments using human xenograft tumors in zebrafish models have shown promising results for compounds similar to this compound, indicating their potential as anti-cancer agents .
- Findings : The compounds induced significant tumor regression in treated subjects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxylic acid | Lacks amide group | Lower cytotoxicity | |
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxylate | Ester instead of amide | Moderate activity against cancer cells |
Q & A
Q. How can protein-compound interactions be studied at the atomic level?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cryo-EM or X-ray crystallography can resolve binding site conformations .
Tables for Key Data
Table 1 : Common Synthetic By-Products and Mitigation Strategies
| By-Product | Cause | Mitigation |
|---|---|---|
| Dehydrated indole analogs | Excess acid in Fischer synthesis | Neutralize pH post-reaction |
| Oxidized furan derivatives | Prolonged exposure to O₂ | Use inert atmosphere (N₂/Ar) |
Table 2 : Recommended Analytical Techniques for Contradictory Data
| Discrepancy Type | Technique | Application |
|---|---|---|
| Biological activity | Orthogonal cell-based assays | Confirm target specificity |
| Metabolic instability | Rat hepatocyte incubation | Compare species-specific metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
